molecular formula C4H8N2O3 B099573 4-nitrobutanamide CAS No. 15473-27-5

4-nitrobutanamide

Cat. No.: B099573
CAS No.: 15473-27-5
M. Wt: 132.12 g/mol
InChI Key: CUSYXOQIPLRISK-UHFFFAOYSA-N
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Description

4-nitrobutanamide is an organic compound with the molecular formula C4H8N2O3 It is a nitro-substituted amide, which means it contains both a nitro group (-NO2) and an amide group (-CONH2)

Scientific Research Applications

4-nitrobutanamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is structurally similar to butyramide , which is known to interact with the aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa . This protein plays a role in the metabolism of aliphatic amides, which are organic compounds containing a carboxamide functional group.

Mode of Action

Based on its structural similarity to butyramide, it may interact with amidase enzymes, potentially influencing the metabolism of certain compounds within the cell .

Biochemical Pathways

Nitrile synthesis in biological systems, such as microbes and plants, follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde . Given its structural similarity to nitriles, 4-Nitrobutyramide might potentially influence these pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of 4-Nitrobutyramide. Moreover, the compound’s interaction with its biological environment, including its targets and the surrounding cellular and molecular landscape, can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-nitrobutanamide can be synthesized through the reaction of methyl 4-nitrobutyrate with ammonia in methanol. The reaction is typically carried out at 0°C and then warmed to room temperature, where it is stirred for 72 hours. The solvent is then evaporated, and the residue is recrystallized from ethyl acetate to yield 4-nitrobutyramide .

Industrial Production Methods

In an industrial setting, the production of 4-nitrobutyramide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may involve the use of catalysts to improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-nitrobutanamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-aminobutyramide.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon) are commonly used for the reduction of the nitro group.

    Substitution: Various nucleophiles can be used to substitute the nitro group, depending on the desired product.

Major Products Formed

    4-Aminobutyramide: Formed through the reduction of 4-nitrobutyramide.

    Substituted Derivatives: Formed through substitution reactions involving the nitro group.

Comparison with Similar Compounds

Similar Compounds

    Butyramide: A simple amide without the nitro group.

    4-Aminobutyramide: The reduced form of 4-nitrobutyramide, which has an amino group instead of a nitro group.

Uniqueness

4-nitrobutanamide is unique due to the presence of both a nitro group and an amide group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-nitrobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-4(7)2-1-3-6(8)9/h1-3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYXOQIPLRISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165709
Record name Butyramide, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15473-27-5
Record name 4-Nitrobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15473-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyramide, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015473275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyramide, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYRAMIDE, 4-NITRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E30GVZ0180
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-nitrobutyrate (8.83 g, 60 mmol) in methanol (20 mL) at 0° C. was added a solution of ammonia in methanol (7N, 30 mL). The solution was then warmed to room temperature and stirred at for 72 h. The solvent was evaporated and the residue was re-crystallized from ethyl acetate to give the title product (6.2 g, 78%). 1H NMR (acetone-d6): 6.86 (bs, NH, 1H), 6.28 (bs, NH, 1H), 4.59 (t, J=6.9 Hz, 2H), 2.36-2.30 (m, 2H), 2.28-2.20 (m, 2H).
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing S-adenosylhomocysteine analogues like 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide?

A1: S-Adenosylhomocysteine (SAH) is a potent inhibitor of numerous SAM-dependent methyltransferases, enzymes crucial for various cellular processes. By designing and synthesizing SAH analogues, researchers aim to develop compounds with enhanced inhibitory activity and selectivity towards specific methyltransferases. [] This selectivity is crucial for targeting specific disease pathways while minimizing off-target effects. 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide, structurally similar to SAH, holds promise as a potential inhibitor and a valuable tool for studying these enzymes. []

Q2: How does the synthesis of 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide contribute to the pursuit of novel antibiotics like sinefungin and A9145C?

A2: Sinefungin and A9145C are nucleoside antibiotics known to potently inhibit specific SAM-dependent methyltransferases. [] The chemical strategies employed in synthesizing 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide, particularly the incorporation of the 4-nitrobutyramide moiety, are anticipated to be instrumental in the total synthesis of these complex antibiotics. [] This synthetic approach paves the way for developing new therapeutic agents against infections and other diseases.

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